3-phenyl-1H-pyrazole-4-carbaldehyde [4-(5-chloro-2-methoxyanilino)-6-(diethylamino)-1,3,5-triazin-2-yl]hydrazone
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Overview
Description
3-Phenyl-1H-pyrazole-4-carbaldehyde [4-(5-chloro-2-methoxyanilino)-6-(diethylamino)-1,3,5-triazin-2-yl]hydrazone: is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-1H-pyrazole-4-carbaldehyde involves several steps. One common method includes the reaction of 3-methyl-1-phenyl-1H-pyrazole with phosphorus oxychloride at elevated temperatures (90-100°C) to produce 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde . This intermediate can then be further reacted with various reagents to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Various substitution reactions can occur at the phenyl or pyrazole rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation, nitration, and sulfonation reactions can be performed using reagents like bromine (Br2), nitric acid (HNO3), and sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of various heterocyclic compounds
Biology
Biologically, pyrazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties . This compound is studied for its potential use in developing new therapeutic agents.
Medicine
In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its unique structure allows it to interact with various biological targets, making it a promising lead compound for drug discovery.
Industry
Industrially, the compound can be used as a corrosion inhibitor for mild steel in hydrochloric acid medium . Its application in coatings and paints helps protect metal surfaces from corrosion.
Mechanism of Action
The mechanism of action of 3-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
- 1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde
- Indole-3-carboxaldehyde
Uniqueness
Compared to similar compounds, 3-phenyl-1H-pyrazole-4-carbaldehyde [4-(5-chloro-2-methoxyanilino)-6-(diethylamino)-1,3,5-triazin-2-yl]hydrazone stands out due to its unique combination of functional groups. The presence of the triazinyl and hydrazone moieties enhances its biological activity and allows for diverse chemical modifications. This makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C24H26ClN9O |
---|---|
Molecular Weight |
492.0 g/mol |
IUPAC Name |
6-N-(5-chloro-2-methoxyphenyl)-2-N,2-N-diethyl-4-N-[(E)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C24H26ClN9O/c1-4-34(5-2)24-30-22(28-19-13-18(25)11-12-20(19)35-3)29-23(31-24)33-27-15-17-14-26-32-21(17)16-9-7-6-8-10-16/h6-15H,4-5H2,1-3H3,(H,26,32)(H2,28,29,30,31,33)/b27-15+ |
InChI Key |
DVYLDQWGUIPAHQ-JFLMPSFJSA-N |
Isomeric SMILES |
CCN(CC)C1=NC(=NC(=N1)N/N=C/C2=C(NN=C2)C3=CC=CC=C3)NC4=C(C=CC(=C4)Cl)OC |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=N1)NN=CC2=C(NN=C2)C3=CC=CC=C3)NC4=C(C=CC(=C4)Cl)OC |
Origin of Product |
United States |
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